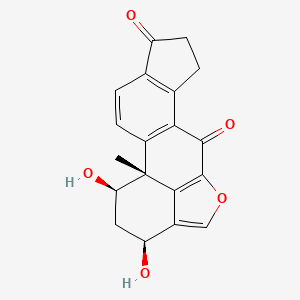

Demethoxyviridiol

Descripción general

Descripción

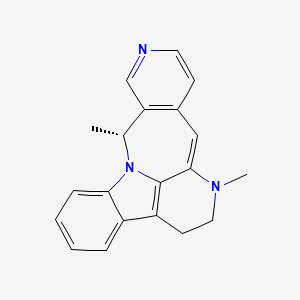

Demethoxyviridiol es un metabolito fúngico que pertenece a las clases de la wortmannina y la viridina. Es producido por varios hongos, incluyendo Nodulisporium hinnuleum y Apiospora camptospora . Este compuesto es conocido por sus efectos inhibitorios sobre la fosfatidilinositol 3-quinasa, que desempeña un papel crucial en las vías de señalización celular .

Aplicaciones Científicas De Investigación

Demethoxyviridiol tiene una amplia gama de aplicaciones de investigación científica:

Mecanismo De Acción

Demethoxyviridiol ejerce sus efectos principalmente inhibiendo la fosfatidilinositol 3-quinasa (PI3K). Esta inhibición interrumpe la vía de señalización de fosfolípidos, lo que lleva a una reducción de la proliferación y supervivencia celular . El compuesto también afecta otros objetivos moleculares, incluyendo la fosfolipasa D y la fosfolipasa C de fosfatidilinositol 4,5-difosfato .

Compuestos similares:

Wortmannin: Otro metabolito fúngico que inhibe PI3K pero con diferente potencia y selectividad.

Virone: Un compuesto relacionado con efectos inhibitorios similares sobre PI3K.

Singularidad: this compound es único debido a sus características estructurales específicas, como el anillo de furano fusionado y los grupos hidroxilo, que contribuyen a sus actividades biológicas distintas . Su capacidad para inhibir múltiples enzimas en la vía de señalización de fosfolípidos lo convierte en una herramienta valiosa en la investigación científica .

Análisis Bioquímico

Biochemical Properties

Demethoxyviridiol is known to interact with phosphatidylinositol 3-kinase (PI3K), acting as an inhibitor . The 3-keto group, the C1β–OH, and the aromatic ring C are important for the inhibition of PI3K .

Cellular Effects

This compound affects phospholipid signaling and proliferation of Swiss 3T3 cells . It has been shown to have antifungal and anti-inflammatory activities against plant pathogens such as Rhizoctonia solani and Pythium ultimum . It also exhibits both plant-growth regulating and phytotoxic effects in plant systems .

Molecular Mechanism

The molecular mechanism of this compound involves the inhibition of PI3K . PI3K is a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking, which makes it a target of interest for inhibitors like this compound .

Metabolic Pathways

The biosynthetic pathway for this compound involves the oxidative removal of carbons from sterol precursors . This process produces active molecules such as wortmannin, viridin, and this compound .

Subcellular Localization

For example, a compound localized in the nucleus might interact with DNA or nuclear proteins, while a compound in the cytoplasm might interact with cytoplasmic proteins or organelles .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: Un enfoque implica el uso de ciclotrimerización catalizada por rodio, metatésis de cierre de anillo y reordenamiento electrocíclico térmico . Otro método emplea reacciones de Heck intramoleculares asimétricas para construir el núcleo pentacíclico .

Métodos de producción industrial: La producción industrial de demethoxyviridiol típicamente involucra procesos de fermentación utilizando cepas fúngicas como Nodulisporium hinnuleum. El caldo de fermentación se extrae y purifica luego para aislar el compuesto .

Análisis De Reacciones Químicas

Tipos de reacciones: Demethoxyviridiol se somete a diversas reacciones químicas, incluyendo oxidación, reducción y sustitución. Estas reacciones se utilizan a menudo para modificar el compuesto para diferentes aplicaciones.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes como el permanganato de potasio o el trióxido de cromo pueden utilizarse para oxidar el this compound.

Reducción: Los agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio se emplean para reducir el compuesto.

Sustitución: Las reacciones de sustitución nucleófila se pueden llevar a cabo utilizando reactivos como el metóxido de sodio o el tert-butóxido de potasio.

Productos principales: Los productos principales formados a partir de estas reacciones incluyen varios derivados hidroxilados y metoxilados del this compound .

Comparación Con Compuestos Similares

Wortmannin: Another fungal metabolite that inhibits PI3K but with different potency and selectivity.

Viridin: Shares a similar steroidal framework and biological activity but differs in its functional groups.

Virone: A related compound with similar inhibitory effects on PI3K.

Uniqueness: Demethoxyviridiol is unique due to its specific structural features, such as the fused furan ring and hydroxyl groups, which contribute to its distinct biological activities . Its ability to inhibit multiple enzymes in the phospholipid signaling pathway makes it a valuable tool in scientific research .

Propiedades

IUPAC Name |

(1R,16S,18R)-16,18-dihydroxy-1-methyl-13-oxapentacyclo[10.6.1.02,10.05,9.015,19]nonadeca-2(10),3,5(9),12(19),14-pentaene-6,11-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16O5/c1-19-11-4-2-8-9(3-5-12(8)20)15(11)17(23)18-16(19)10(7-24-18)13(21)6-14(19)22/h2,4,7,13-14,21-22H,3,5-6H2,1H3/t13-,14+,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSSCBUARECIOCW-KSMMKXTCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12C(CC(C3=COC(=C31)C(=O)C4=C2C=CC5=C4CCC5=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12[C@@H](C[C@@H](C3=COC(=C31)C(=O)C4=C2C=CC5=C4CCC5=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20972058 | |

| Record name | 1,3-Dihydroxy-11b-methyl-1,2,3,7,8,11b-hexahydrocyclopenta[7,8]phenanthro[10,1-bc]furan-6,9-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20972058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56617-66-4 | |

| Record name | Demethoxyviridiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056617664 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Dihydroxy-11b-methyl-1,2,3,7,8,11b-hexahydrocyclopenta[7,8]phenanthro[10,1-bc]furan-6,9-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20972058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DEMETHOXYVIRIDIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WK38ZDT69B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Demethoxyviridiol and where is it found?

A1: this compound is a fungal metabolite first isolated from an unidentified fungus. [] It is also produced by Hymenoscyphus pseudoalbidus, the fungus responsible for ash dieback disease. [] Structurally, it is related to other compounds like viridiol and demethoxyviridin. [, ]

Q2: Has the structure of this compound been confirmed?

A2: Yes, the structure of this compound was confirmed by X-ray analysis. [] While the exact spectroscopic data isn't provided in the abstracts, this technique confirms its molecular structure.

Q3: Does this compound exhibit any biological activity?

A3: Yes, this compound, along with hyfraxinic acid and viridiol, displayed notable phytotoxicity. These compounds induced necrotic lesions on leaves of various plant species at concentrations of 0.5 mg/mL and 1.0 mg/mL. [] This suggests a potential role in the pathogenicity of Hymenoscyphus fraxineus.

Q4: Are there any known derivatives of this compound?

A4: Yes, several structurally related compounds have been identified, including viridiol, 1-deoxyviridiol, and demethoxyviridin. [, ] Research also identified 1-deoxy-2-demethylviridiol, 3-dihydrovirone, B-norviridin enol, B-norviridiol lactone and 1β-hydroxy-2α-hydroasterogynin A as related compounds, though these are classified as B-norsteroids. [] These findings suggest the potential for exploring structure-activity relationships within this family of compounds.

Q5: What are the implications of this compound being found in Hymenoscyphus fraxineus?

A5: The presence of this compound in Hymenoscyphus fraxineus, the causal agent of ash dieback, is significant. [] This finding, alongside the compound's demonstrated phytotoxicity, suggests it might play a role in the disease's progression. Further research on this compound's specific mechanisms of action in plants and its potential as a target for disease control is warranted.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.